molecular formula C21H20N4O3 B2533615 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379976-59-5

2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2533615
CAS RN: 2379976-59-5
M. Wt: 376.416
InChI Key: XIDJXYKXBYGKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential in various applications. This compound is a pyridazinone derivative and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-Alzheimer's disease effects through different mechanisms. In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway. It has also been found to inhibit the activity of various proteins that are involved in cell proliferation and survival. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the activity of various proteins that are involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is important for memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one in lab experiments are its potential in various scientific research applications. It has been found to have anti-cancer and anti-Alzheimer's disease properties, making it a promising compound for further research. However, the limitations of using this compound in lab experiments are its toxicity and solubility issues. This compound has been found to be toxic to some cells at high concentrations, and its solubility in water is limited.

Future Directions

There are several future directions for the research of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. One direction is to study the compound's potential in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its anti-cancer and anti-Alzheimer's disease effects. Additionally, future research could focus on modifying the compound's structure to improve its solubility and reduce its toxicity. Finally, further research could explore the potential of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been achieved using various methods. One such method involves the reaction of 2-amino-5-phenylpyridazin-3(2H)-one with 1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

2-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19-9-8-18(15-5-2-1-3-6-15)23-25(19)16-10-13-24(14-11-16)21(28)17-7-4-12-22-20(17)27/h1-9,12,16H,10-11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJXYKXBYGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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